![molecular formula C6H8BNO2 B1302943 4-Methylpyridine-2-boronic acid CAS No. 372963-48-9](/img/structure/B1302943.png)
4-Methylpyridine-2-boronic acid
Overview
Description
4-Methylpyridine-2-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related boronic acid compounds and their applications in catalysis, materials science, and synthesis of complex molecules.
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are structurally related to this compound, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . These methods provide a single regioisomeric product and are applicable to the synthesis of various pyridine libraries. Such synthetic strategies could potentially be adapted for the synthesis of this compound by starting from the appropriate methyl-substituted halopyridine.
Molecular Structure Analysis
Boronic acids can participate in the formation of complex molecular architectures through reversible condensation reactions . The molecular structure of boronic acid derivatives, including those similar to this compound, is crucial in the self-assembly of these compounds into larger nanostructures and polymeric materials. The presence of substituents on the pyridine ring, such as a methyl group, can influence the molecular conformation and the resulting supramolecular interactions.
Chemical Reactions Analysis
Boronic acids are known to catalyze various chemical reactions. For instance, boric acid and N-alkyl-4-boronopyridinium halides have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Similarly, boronic acids with ortho-substituents have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines . These findings suggest that this compound could also act as a catalyst in similar chemical transformations due to the presence of the boronic acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure and the nature of their substituents. For example, fluorinated boronic esters exhibit unique properties that enable them to form inclusion complexes with aromatic guests, which can be applied in the separation of isomers . Additionally, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy . These examples highlight the potential applications of boronic acid derivatives in sensing and separation technologies, which could extend to this compound depending on its specific physical and chemical properties.
Scientific Research Applications
Electroorganic Synthesis and Wastewater Treatment
4-Methylpyridine derivatives have been studied for their potential in electroorganic synthesis and wastewater treatment. For instance, the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode in acid media showed direct electron transfer reactions and indirect oxidation reactions by electrogenerated active intermediates. This process demonstrated potential applications in the partial oxidation of methylpyridine to nicotinic acid or the complete combustion to CO2, highlighting its relevance in wastewater treatment and electroorganic synthesis processes (Iniesta et al., 2001).
Ligand Chemistry
Research into boron as a bridging ligand has demonstrated the Lewis acidity and robust nature of certain boron-containing compounds. The interaction of these compounds with 4-methylpyridine yielded Lewis acid–base adducts, showcasing their utility in constructing heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes. These findings reveal the significance of boron in ligand chemistry and its potential in developing novel coordination modes for boron (Braunschweig et al., 2005).
Diol Recognition via Fluorinated Boronic Acid-Appended Salts
Fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines have been synthesized for the detection and differentiation of diol-containing analytes at physiological conditions using (19)F NMR spectroscopy. This method enabled the discrimination of various bioanalytes, including catechol, dopamine, and several sugars, demonstrating the potential of fluorinated boronic acid-appended salts in biologically relevant sensing applications (Axthelm et al., 2015).
Biomedical Applications
Boronic acid-containing polymers have shown promise in a range of biomedical applications, from HIV and cancer treatment to diabetes management. These compounds are valued for their unique reactivity, solubility, and responsive nature, making them potential materials for developing new therapeutics and diagnostic tools. This highlights the versatility of boronic acid polymers and suggests avenues for further exploration in biomedical research (Cambre & Sumerlin, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research may focus on developing new synthesis methods, exploring new reactions, and improving the understanding of their mechanisms of action.
properties
IUPAC Name |
(4-methylpyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJYCBMVWNLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376413 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
372963-48-9 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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